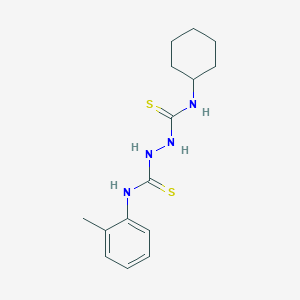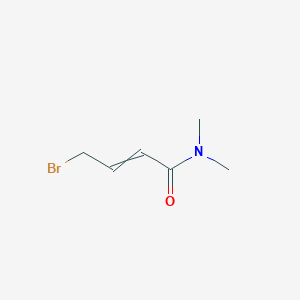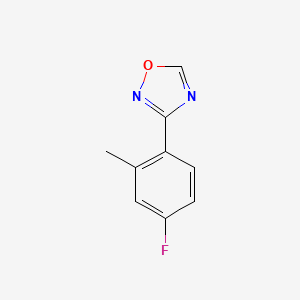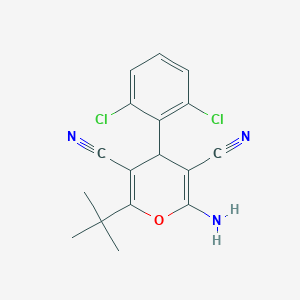
N-cyclohexyl-N'-(2-methylphenyl)hydrazine-1,2-dicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound with the molecular formula C15H21N3S2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohexylamine with 2-methylphenyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrazine hydrate to form the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base or acid catalyst under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted hydrazinecarbothioamides
科学的研究の応用
N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide
- N-cyclohexyl-N’-(2-(3,4-dimethoxyphenyl)ethyl)-1,2-hydrazinedicarbothioamide
- N-cyclohexyl-2-(((2-(4-hydroxybenzylidene)hydrazino)(oxo)acetyl)amino)benzamide
Uniqueness
N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its cyclohexyl and 2-methylphenyl groups contribute to its stability and potential for diverse chemical modifications. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.
特性
分子式 |
C15H22N4S2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
1-cyclohexyl-3-[(2-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H22N4S2/c1-11-7-5-6-10-13(11)17-15(21)19-18-14(20)16-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H2,16,18,20)(H2,17,19,21) |
InChIキー |
NLTCAEGKWKQSEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=S)NNC(=S)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B12444119.png)
![3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide](/img/structure/B12444124.png)
![4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B12444128.png)


![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)


![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)

![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)
